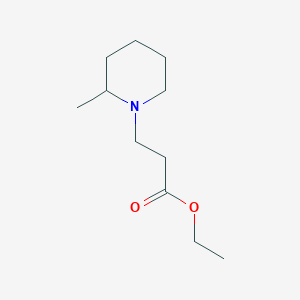

Ethyl 3-(2-methylpiperidin-1-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a chemical compound with the molecular formula C11H21NO2 . It is used for research purposes .

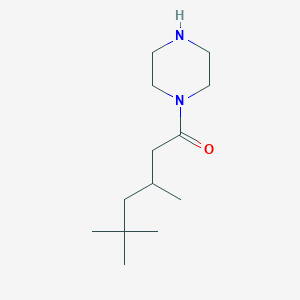

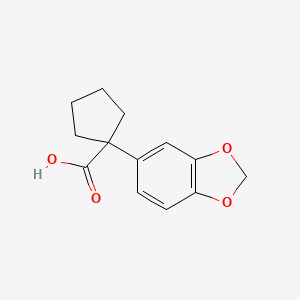

Molecular Structure Analysis

The molecular structure of Ethyl 3-(2-methylpiperidin-1-yl)propanoate consists of a piperidine ring attached to a propanoate ester group . The molecular weight of this compound is 199.3 .Wissenschaftliche Forschungsanwendungen

Proteomics Research

Ethyl 3-(2-methylpiperidin-1-yl)propanoate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound serves as a biochemical tool that can aid in the identification and quantification of proteins during mass spectrometry analysis . Its role in proteomics is crucial for understanding protein interactions, post-translational modifications, and the complex dynamics within the proteome.

Pharmacological Studies

In pharmacology, this ester may be employed in the synthesis of potential therapeutic agents. It could be a precursor or an intermediate in the creation of novel compounds with biological activity. The manipulation of its molecular structure allows researchers to explore its pharmacokinetics and pharmacodynamics, contributing to drug discovery and development .

Material Science

Ethyl 3-(2-methylpiperidin-1-yl)propanoate: finds applications in material science as well. It can be used in the synthesis of polymers or as a modifying agent to alter the properties of materials. Its incorporation into materials could potentially enhance flexibility, durability, or other desired characteristics .

Agricultural Research

In the agricultural sector, this compound might be investigated for its effects on plant growth and protection. It could serve as a building block for agrochemicals that target specific pathways in pests or diseases, or it could be part of a formulation that promotes better crop yields .

Chemical Synthesis

As a versatile ester, Ethyl 3-(2-methylpiperidin-1-yl)propanoate is valuable in chemical synthesis. It can act as a reagent or catalyst in various organic reactions, aiding in the production of a wide range of chemical products. Its efficacy in synthesis is attributed to its ability to participate in reactions such as esterification, amidation, and others .

Biochemical Applications

Lastly, in biochemistry, this ester can be used in enzyme assays, as a substrate or inhibitor, to study enzyme kinetics or to screen for enzyme activity. Its role in biochemical research extends to molecular biology, where it may be part of protocols for DNA extraction, purification, or other genetic engineering techniques .

Eigenschaften

IUPAC Name |

ethyl 3-(2-methylpiperidin-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-14-11(13)7-9-12-8-5-4-6-10(12)2/h10H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGAEBADGHDAGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCCCC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-methylpiperidin-1-yl)propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)

![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)